3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . It also contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . The presence of a benzothiazole group indicates that the compound may have interesting biological activities, as benzothiazoles are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, an azepane ring, and a benzothiazole group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Typically, amides can undergo hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Research has demonstrated the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, which undergo facile and fast heterocyclization reactions. These compounds have been evaluated for their antimicrobial activity, showing that increased fusion of heterocyclic rings enhances their antimicrobial activities (Patel & Patel, 2015).
Antimicrobial and Anti-inflammatory Agents
Another study focused on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were prepared by a multi-component cyclo-condensation reaction and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. Some compounds exhibited significant anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).
Biological Activity of Heterocyclic Compounds
Further research into 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole preparation revealed compounds with established antimicrobial activity against various bacterial and fungal species. Some of these compounds showed activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Patel & Shaikh, 2010).
Novel Transformations and Antimicrobial Studies
Synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents and their subsequent transformations showcased the versatility of these compounds. Their structures were established using various analytical techniques, and the compounds were evaluated for their antimicrobial properties. This research highlights the potential of these heterocyclic compounds in developing new antimicrobial agents (Mesropyan et al., 2005).
Anticancer and QSAR Studies
A series of benzodiazepin-1-yl-substituted phenylaminoethanones were synthesized and evaluated for their antimicrobial and anticancer activities. The study also conducted QSAR (Quantitative Structure-Activity Relationship) analyses to understand the molecular basis of their activities. Some compounds showed potent anticancer activity, suggesting their potential as therapeutic agents against cancer (Verma et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S2/c27-21-14-11-19(17-24(21)35(32,33)30-15-5-1-2-6-16-30)25(31)28-20-12-9-18(10-13-20)26-29-22-7-3-4-8-23(22)34-26/h3-4,7-14,17H,1-2,5-6,15-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXPLMXSPCAQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.